molecular formula C7H7ClFN B15093171 3-Chloro-6-fluoro-2-methylaniline

3-Chloro-6-fluoro-2-methylaniline

Cat. No.: B15093171
M. Wt: 159.59 g/mol
InChI Key: GNPRUTVGSJJHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-fluoro-2-methylaniline is an organic compound belonging to the class of anilines It is characterized by the presence of a chloro group at the 3rd position, a fluoro group at the 6th position, and a methyl group at the 2nd position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-fluoro-2-methylaniline can be achieved through several methods. One common approach involves the nitration of 2-chloro-6-fluorotoluene followed by reduction to obtain the desired aniline derivative. The reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, followed by reduction using iron powder and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes. The reaction is carried out in reactors with precise temperature and pressure control to ensure high yield and purity. The final product is purified through distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-fluoro-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anilines, nitroanilines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Chloro-6-fluoro-2-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-fluoro-2-methylaniline involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new bonds. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-fluoro-2-methylaniline is unique due to the presence of both chloro and fluoro groups, which can significantly influence its reactivity and interactions in chemical and biological systems. This combination of substituents can lead to distinct properties and applications compared to its analogs .

Properties

IUPAC Name

3-chloro-6-fluoro-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPRUTVGSJJHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.